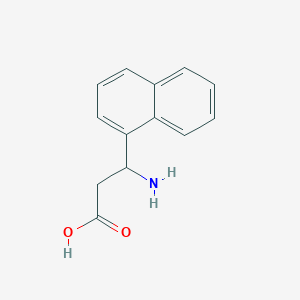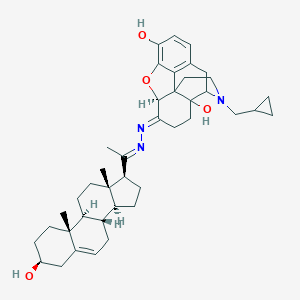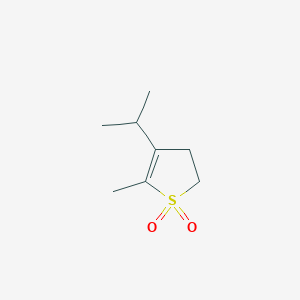
6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone is complex and not fully understood. It is believed to work by binding to the active site of the enzyme and preventing it from breaking down neurotransmitters. This leads to an increase in the concentration of neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone are varied and complex. It has been shown to improve cognitive function and memory in animal models, and may have potential as a treatment for Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone in lab experiments are its potent inhibitory effects on enzymes and its potential as a treatment for neurological disorders. However, there are also limitations to its use in lab experiments, including its complex synthesis method and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone. One area of research could be the development of more efficient synthesis methods to make the compound more readily available for research. Another area of research could be the investigation of its potential as a treatment for other diseases such as cancer and cardiovascular disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify other potential targets for inhibition.
Métodos De Síntesis
The synthesis of 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone is a complex process that involves several steps. The first step is the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with 4,4-dimethyl-2-piperidinone to form the final product. The synthesis of this compound requires specialized equipment and expertise and should only be attempted by trained professionals.
Aplicaciones Científicas De Investigación
6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
107451-99-0 |
|---|---|
Fórmula molecular |
C23H27N3O |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
6-[(2,3-diphenyl-3,4-dihydropyrazol-5-yl)methyl]-4,4-dimethylpiperidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-23(2)15-19(24-22(27)16-23)13-18-14-21(17-9-5-3-6-10-17)26(25-18)20-11-7-4-8-12-20/h3-12,19,21H,13-16H2,1-2H3,(H,24,27) |
Clave InChI |
BCLGUYVPBNKJSC-UHFFFAOYSA-N |
SMILES |
CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canónico |
CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Sinónimos |
6-[(1,5-diphenyl-4,5-dihydropyrazol-3-yl)methyl]-4,4-dimethyl-piperidi n-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
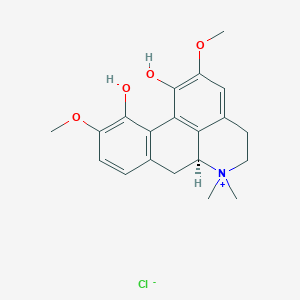
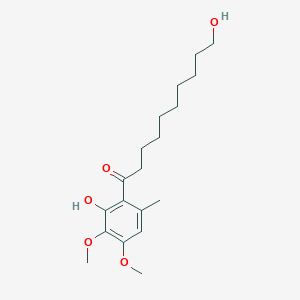


![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
